molecular formula C20H30O3 B1325953 Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate CAS No. 898757-24-9

Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate

Cat. No.: B1325953
CAS No.: 898757-24-9
M. Wt: 318.4 g/mol
InChI Key: ZZDUAJUKDMAYJM-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate: is a synthetic organic compound with the molecular formula C20H28O3. It is characterized by the presence of a heptanoate ester group and a 4-n-pentylphenyl substituent. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Scientific Research Applications

Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate typically involves the esterification of 7-oxo-7-(4-n-pentylphenyl)heptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions.

Major Products:

    Oxidation: 7-oxo-7-(4-n-pentylphenyl)heptanoic acid.

    Reduction: 7-hydroxy-7-(4-n-pentylphenyl)heptanoate.

    Substitution: Various ester derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 7-oxo-7-(4-pentyloxyphenyl)heptanoate
  • Ethyl 7-oxo-7-(4-n-propoxyphenyl)heptanoate

Comparison: Ethyl 7-oxo-7-(4-n-pentylphenyl)heptanoate is unique due to its specific substituent groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where these properties are advantageous.

Properties

IUPAC Name

ethyl 7-oxo-7-(4-pentylphenyl)heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-3-5-7-10-17-13-15-18(16-14-17)19(21)11-8-6-9-12-20(22)23-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDUAJUKDMAYJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645771
Record name Ethyl 7-oxo-7-(4-pentylphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898757-24-9
Record name Ethyl ζ-oxo-4-pentylbenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-oxo-7-(4-pentylphenyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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